molecular formula C11H15Cl2N3 B1451249 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride CAS No. 1185299-68-6

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride

Cat. No. B1451249
M. Wt: 260.16 g/mol
InChI Key: KHNRCMBPCPHFJG-UHFFFAOYSA-N
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Description

The compound “3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride” is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound includes multiple functional groups: aniline, methyl, and imidazole . Hence, the compound is readily available for further functionalization .


Synthesis Analysis

Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the orientation of the imidazole rings with respect to the benzene rings . In the crystal structure, intermolecular O-H⋯N hydrogen bonds link the molecules .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives involve the exchanges between the π-electrons of the heterocyclic ring and/or free electron of –N and -O atoms of the IMDZ-B and the unoccupied d-orbitals of brass surface atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride is used as an intermediate in the synthesis of various compounds, such as antitumor agents. For example, it played a role in the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).

Application in Organic Chemistry

  • The compound is utilized in the synthesis of imidazole derivatives, which are of interest due to their antimicrobial properties. For instance, novel 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones have shown promising antibacterial and antifungal activities (N. Desai, A. Dodiya, Atul H. Makwana, 2011).

Potential in Drug Design

  • The design and synthesis of imidazole derivatives using this compound have implications in antimicrobial drug discovery. For example, the synthesis of imidazole derivatives as antimicrobial agents involves the interaction of ligands with target proteins, highlighting its potential in drug design (Rajkumar Mohanta, S. Sahu, 2013).

Fluorescent Chemosensors

  • Integration of 2-(2-Aminophenyl)-1H-benzimidazole with anthracene/pyrene derivatives, related to 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride, has led to the development of efficient chemosensors for detecting aluminum ions in living cells, showcasing its application in biochemical sensing (G. J. Shree, G. Sivaraman, A. Siva, D. Chellappa, 2019).

Crystallography and Solid-State Chemistry

  • The compound's derivatives are studied for their crystal structures and solid-state transformations, contributing to the field of crystallography (Leo Štefan, D. Matković-Čalogović, D. Filić, M. Dumić, 2020).

Miscellaneous Applications

Safety And Hazards

When handling imidazole derivatives, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10;;/h2-7H,8,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRCMBPCPHFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
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3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride

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